molecular formula C7H11NO B025651 2-(2-Methylpyrrol-1-yl)ethanol CAS No. 104803-80-7

2-(2-Methylpyrrol-1-yl)ethanol

Cat. No.: B025651
CAS No.: 104803-80-7
M. Wt: 125.17 g/mol
InChI Key: FBKRNPLLIWQEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylpyrrol-1-yl)ethanol is an organic compound that belongs to the class of alcohols It features a pyrrole ring substituted with a methyl group at the second position and an ethanol group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpyrrol-1-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-methylpyrrole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylpyrrol-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed:

    Oxidation: 2-(2-Methylpyrrol-1-yl)acetaldehyde or 2-(2-Methylpyrrol-1-yl)acetic acid.

    Reduction: 2-(2-Methylpyrrol-1-yl)ethane.

    Substitution: 2-(2-Methylpyrrol-1-yl)ethyl halides or amines.

Scientific Research Applications

2-(2-Methylpyrrol-1-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpyrrol-1-yl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

    2-(2-Methylpyrrol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an alcohol.

    2-(2-Methylpyrrol-1-yl)ethane: Similar structure but without the hydroxyl group.

    2-(2-Methylpyrrol-1-yl)ethylamine: Similar structure but with an amine group instead of an alcohol.

Uniqueness: 2-(2-Methylpyrrol-1-yl)ethanol is unique due to the presence of both a pyrrole ring and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(2-methylpyrrol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7-3-2-4-8(7)5-6-9/h2-4,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKRNPLLIWQEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.